Octane-1,8-diylbis(trichlorosilane)

Organic Field-Effect Transistors Dielectric Surface Modification Pentacene Semiconductor

Octane-1,8-diylbis(trichlorosilane) (CAS 52217-53-5), also known as 1,8-bis(trichlorosilyl)octane, is a bifunctional organosilane with the molecular formula C8H16Cl6Si2 and molecular weight 381.10 g/mol. It features two reactive trichlorosilyl (-SiCl₃) groups at both ends of a saturated eight-carbon alkyl chain, establishing it as a linear bridging and crosslinking reagent rather than a surface-terminating monolayer precursor.

Molecular Formula C8H16Cl6Si2
Molecular Weight 381.1 g/mol
CAS No. 52217-53-5
Cat. No. B1580825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctane-1,8-diylbis(trichlorosilane)
CAS52217-53-5
Molecular FormulaC8H16Cl6Si2
Molecular Weight381.1 g/mol
Structural Identifiers
SMILESC(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2
InChIKeyGFJGILDCJZMQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octane-1,8-diylbis(trichlorosilane) (CAS 52217-53-5): A Bifunctional C8 Silane for Advanced Materials Procurement


Octane-1,8-diylbis(trichlorosilane) (CAS 52217-53-5), also known as 1,8-bis(trichlorosilyl)octane, is a bifunctional organosilane with the molecular formula C8H16Cl6Si2 and molecular weight 381.10 g/mol [1]. It features two reactive trichlorosilyl (-SiCl₃) groups at both ends of a saturated eight-carbon alkyl chain, establishing it as a linear bridging and crosslinking reagent rather than a surface-terminating monolayer precursor . Its boiling point is 140°C with density 1.22 g/cm³, and it is commercially supplied as a corrosive liquid typically at ≥95% purity [1].

Why C8 Monofunctional Silanes and Non-Bridging Analogs Cannot Substitute for Octane-1,8-diylbis(trichlorosilane) in Crosslinking Applications


Octane-1,8-diylbis(trichlorosilane) is structurally and functionally distinct from monofunctional alkyltrichlorosilanes such as octyltrichlorosilane (OTS-C8) or octadecyltrichlorosilane (OTS-C18), which possess only a single reactive headgroup and are designed for surface termination [1]. The bifunctional nature of Octane-1,8-diylbis(trichlorosilane) enables it to act as a molecular bridge that covalently links two surfaces, anchors a functional group to a surface while leaving a second reactive site for subsequent modification, or introduces crosslinks within a polymer matrix . Monofunctional silanes cannot perform these bridging functions, making substitution inappropriate for applications requiring covalent linkage between components [2].

Quantitative Comparative Evidence: Octane-1,8-diylbis(trichlorosilane) vs. C6, C8 Monofunctional, and C18 Analogs


Field-Effect Transistor (OFET) Performance: OTS-C8 vs. OTS-C18 Monolayer Modification

When SiO₂ gate dielectrics were modified with octyltrichlorosilane (OTS-C8, a C8 monofunctional analog) versus octadecyltrichlorosilane (OTS-C18), pentacene OFETs showed markedly improved performance on the C8-treated surface [1].

Organic Field-Effect Transistors Dielectric Surface Modification Pentacene Semiconductor

Grain Morphology and Crystallinity Enhancement: OTS-C8 vs. OTS-C18 Surface Treatment

The improvement in OFET mobility correlates with substantially larger pentacene grains grown on OTS-C8 treated surfaces compared to OTS-C18, confirmed by atomic force microscopy (AFM) and X-ray diffraction (XRD) [1].

Thin-Film Morphology Pentacene Crystallization AFM Analysis

Self-Assembled Monolayer (SAM) Coverage and Adsorption Kinetics: OTS-C8 vs. OTS-C18 on Aluminum

On oxidized aluminum surfaces, octyltrichlorosilane (OS, C8) and octadecyltrichlorosilane (OTS, C18) exhibit fundamentally different adsorption kinetics and final coverage extents [1].

Self-Assembled Monolayers ToF-SIMS Surface Coverage Kinetics

Wettability and Hydrophobicity as a Function of Alkyl Chain Length (Class-Level Inference for C8 Systems)

For alkyltrichlorosilane monolayers prepared via amine-catalyzed reaction on silicon, water contact angles increase with alkyl chain length and plateau at advancing/receding angles of ~103°/~90° for chains of C6 and longer [1].

Contact Angle Wettability Surface Energy

Chromatographic Surface Preparation: Bidentate C8 Silane vs. Monodentate C8 Reagents

1,8-Bis(trichlorosilyl)octane has been specifically employed as a bidentate reagent for preparing reversed-phase chromatographic surfaces on porous silica [1]. The bidentate attachment via two surface Si-O-Si bonds confers distinct advantages over monodentate C8 silanes (e.g., octyldimethylchlorosilane) in terms of hydrolytic stability under chromatographic conditions.

Reversed-Phase Chromatography Silica Surface Modification Bidentate Silane

Procurement-Driven Application Scenarios for Octane-1,8-diylbis(trichlorosilane) Based on Quantitative Evidence


Crosslinking Agent for Polymer Solar Cells and Organic Photovoltaics (OPV)

Octane-1,8-diylbis(trichlorosilane) serves as a crosslinker in bulk heterojunction polymer solar cells to suppress polymer aggregation and stabilize film morphology, thereby improving power conversion efficiency and operational durability . The bifunctional silane architecture enables covalent crosslinking that monofunctional silanes cannot provide, making it a specialized reagent for OPV active layer stabilization [1].

Molecular Layer Deposition (MLD) and ALD/MLD Hybrid Precursor

The compound is employed as a molecular precursor in molecular layer deposition (MLD) and combined ALD/MLD processes for fabricating conformal inorganic-organic hybrid thin films . Its bifunctional trichlorosilane structure allows layer-by-layer growth of siloxane-based organic-inorganic nanolaminates with molecular-scale thickness control, crucial for microelectronics, sensors, and protective coatings [1].

Bidentate Silica Surface Modification for Reversed-Phase Chromatography

1,8-Bis(trichlorosilyl)octane has been demonstrated as a bidentate reagent for preparing reversed-phase chromatographic stationary phases on porous silica . The dual point of attachment (two Si-O-Si bonds per molecule) is expected to enhance hydrolytic stability compared to monodentate C8 silanes, potentially improving column lifetime and reproducibility under acidic mobile phase conditions .

Adhesion Promotion between Organic Resins and Inorganic Substrates

The compound functions as an effective adhesion promoter between organic resins and inorganic substrates such as glass, where the trichlorosilane groups hydrolyze to form covalent bonds with surface hydroxyl groups while the hydrocarbon chain entangles with the resin matrix . Studies with structurally related bisfunctional silanes (e.g., 1,6-bis(trichlorosilyl)hexane) have demonstrated improved siloxane layer formation and enhanced adhesion of methacrylic resin to glass [1].

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